Tantalum pentoxide

Catalog No.
S578849
CAS No.
1314-61-0
M.F
O5Ta2
M. Wt
441.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tantalum pentoxide

CAS Number

1314-61-0

Product Name

Tantalum pentoxide

IUPAC Name

oxygen(2-);tantalum(5+)

Molecular Formula

O5Ta2

Molecular Weight

441.89 g/mol

InChI

InChI=1S/5O.2Ta/q5*-2;2*+5

InChI Key

BPUBBGLMJRNUCC-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5]

Synonyms

tantalum oxide, tantalum oxide (Ta2O3), tantalum oxide (Ta2O5), tantalum oxide (TaO), tantalum oxide (TaO2), tantalum pentoxide, tantalumpentoxide

Canonical SMILES

[O-2].[O-2].[O-2].[O-2].[O-2].[Ta+5].[Ta+5]

Optics

  • High Refractive Index: Ta₂O₅ possesses a high refractive index, which is the ability of a material to bend light. This property makes it valuable for creating high-performance optical components like lenses and filters. The wide bandgap of Ta₂O₅ (around 4.0 eV) allows for low-loss operation across the visible and near-UV regions, extending to parts of the mid-UV region as well.
  • Antireflection Coatings: Thin films of Ta₂O₅ can be deposited on surfaces to reduce reflection and improve light transmission. This is crucial for various applications, including solar cells, optical instruments, and displays.

Biomedicine

  • Biocompatibility: Ta₂O₅ exhibits excellent biocompatibility, meaning it is well-tolerated by living tissues. This property makes it a promising candidate for biomedical applications, such as bone implants and drug delivery systems.
  • Radiosensitizer in Cancer Treatment: Recent studies are exploring the potential of Ta₂O₅ nanoparticles as radiosensitizers in cancer treatment. These nanoparticles can enhance the effectiveness of radiation therapy by increasing the damage caused to cancer cells .

Other Applications

  • Capacitors: Ta₂O₅ is used as a dielectric material in capacitors due to its high dielectric constant, which allows for storing more electrical charge in a smaller space.
  • Gas Sensors: The ability of Ta₂O₅ to react with various gases makes it suitable for developing gas sensors for diverse applications, including environmental monitoring and leak detection.

Tantalum pentoxide, with the chemical formula Ta2O5\text{Ta}_2\text{O}_5, is an inorganic compound characterized by its white solid form, which is insoluble in water and most solvents. It is primarily known for its high dielectric constant and low absorption properties, making it valuable in various optical and electronic applications. Tantalum pentoxide exists in multiple polymorphic forms, notably the orthorhombic and tetragonal structures, which are stable under different temperature conditions. The compound has a melting point of approximately 1,785 °C and a density of 8.20 g/cm³ .

Tantalum pentoxide exhibits specific reactivity patterns:

  • Dissolution: It is insoluble in most acids but can dissolve in hydrofluoric acid. The reaction with hydrofluoric acid can be represented as follows:
    Ta2O5+4KHF2+6HF2K2[TaF7]+5H2O\text{Ta}_2\text{O}_5+4\text{KHF}_2+6\text{HF}\rightarrow 2\text{K}_2[\text{TaF}_7]+5\text{H}_2\text{O}
  • Reduction: Tantalum pentoxide can be reduced to metallic tantalum using metallic reductants such as calcium:
    Ta2O5+5Ca2Ta+5CaO\text{Ta}_2\text{O}_5+5\text{Ca}\rightarrow 2\text{Ta}+5\text{CaO}
  • Chlorination: Chlorination reactions are significant for converting tantalum pentoxide into tantalum metal, highlighting its role as an intermediate in tantalum extraction processes .

Tantalum pentoxide can be synthesized through several methods:

  • Direct Oxidation: Heating tantalum metal in oxygen or air at elevated temperatures leads to the formation of tantalum pentoxide.
  • Hydrolysis of Tantalum Halides: Tantalum pentoxide can also be produced by hydrolyzing tantalum halides or alkoxides. For example:
    TaCl5+5H2OTa2O5+10HCl\text{TaCl}_5+5\text{H}_2\text{O}\rightarrow \text{Ta}_2\text{O}_5+10\text{HCl}
  • Solvothermal Methods: Advanced techniques such as solvothermal synthesis can yield high-purity tantalum pentoxide with controlled morphology .

Tantalum trioxideTa2O3\text{Ta}_2\text{O}_3Lower oxidation state than tantalum pentoxideSemiconductor materialsNiobium pentoxideNb2O5\text{Nb}_2\text{O}_5Similar structure; used in electronicsCapacitors, optical coatingsZirconium dioxideZrO2\text{ZrO}_2High thermal stability; used in ceramicsDental ceramics, fuel cellsTitanium dioxideTiO2\text{TiO}_2High photocatalytic activityPhotocatalysis, pigments

Tantalum pentoxide's high dielectric constant and low absorption make it particularly valuable in electronic applications compared to these similar compounds. Its unique structural properties allow for diverse applications across various fields including electronics and optics .

Studies have shown that tantalum pentoxide interacts with various metals when doped to enhance its catalytic properties. For instance, metal-doped tantalum pentoxide has been evaluated for its performance in oxygen evolution reactions. Research indicates that doping with metals like ruthenium or niobium can improve its stability and activity under acidic conditions, making it a candidate for alternative catalysts in water splitting applications .

Tantalum pentoxide exhibits a complex polymorphic behavior with multiple crystalline forms that differ in their structural arrangements and stability conditions [1] [3] [5]. The compound demonstrates remarkable structural diversity, with at least two thermodynamically stable phases and several metastable modifications that can be obtained under specific synthesis or cooling conditions [5] [13]. The polymorphic nature of tantalum pentoxide has been extensively studied due to its significant impact on the material's electronic, optical, and catalytic properties [3] [4].

Orthorhombic β-Tantalum Pentoxide (Low-Temperature Phase)

The orthorhombic β-tantalum pentoxide represents the thermodynamically stable low-temperature phase of tantalum pentoxide, commonly referred to as L-tantalum pentoxide in the literature [5] [6]. This phase crystallizes in the orthorhombic crystal system with space group Pmm2 (number 25) and contains eleven formula units per unit cell [5] [12]. The structure is characterized by lattice parameters of a = 6.198 Å, b = 40.290 Å, and c = 3.888 Å, resulting in a unit cell volume of 970.9 ų [1] [6].

The structural framework of β-tantalum pentoxide consists exclusively of corner-sharing tantalum oxygen octahedra (TaO₆) [6] [3]. These octahedral units are arranged in a highly ordered manner, forming linear chains that extend throughout the crystal structure [3]. The tantalum-oxygen bond lengths within the octahedral coordination environment range from 1.98 to 2.00 Å, which are consistent with typical tantalum-oxygen bonding distances observed in other tantalum oxide phases [27].

The density of the β-tantalum pentoxide phase is 8.18 g/cm³, making it slightly less dense than its high-temperature counterpart [1] [2]. This phase remains stable at ambient conditions and temperatures below 1360°C, where it undergoes a slow and reversible transformation to the high-temperature α-phase [5] [10]. The structural stability of β-tantalum pentoxide is attributed to the extensive corner-sharing network of octahedral units, which provides a robust three-dimensional framework [6].

X-ray diffraction studies have confirmed that the β-tantalum pentoxide structure can be indexed using the orthorhombic unit cell parameters [6] [12]. The phase exhibits characteristic diffraction patterns that distinguish it from other polymorphs, with prominent reflections corresponding to the (110) and (200) crystallographic planes [37]. Single crystal growth of this phase has proven challenging due to the tendency of tantalum pentoxide to form polycrystalline or amorphous materials during synthesis [3].

Tetragonal α-Tantalum Pentoxide (High-Temperature Phase)

The tetragonal α-tantalum pentoxide constitutes the high-temperature polymorph, designated as H-tantalum pentoxide, which becomes thermodynamically stable above 1360°C [5] [10]. This phase crystallizes in the tetragonal crystal system with space group I41/amd (number 141) and exhibits significantly different structural characteristics compared to the low-temperature phase [5] [9]. The tetragonal unit cell parameters are a = b = 3.830 Å and c = 35.68 Å, with a density of 8.37 g/cm³ [1] [16].

Unlike the β-phase, the α-tantalum pentoxide structure incorporates both octahedral TaO₆ and pentagonal bipyramidal TaO₇ coordination polyhedra [3] [6]. These structural units are connected through both edge-sharing and corner-sharing arrangements, creating a more complex three-dimensional network [6]. The tantalum-oxygen bond lengths in this phase show greater variation, ranging from 1.92 to 2.56 Å, reflecting the presence of different coordination environments [3].

The structural framework of α-tantalum pentoxide can be described as consisting of sinusoidal chains of polyhedra that are regularly folded at specific crystallographic planes [32]. These chains are interconnected along different crystallographic directions through corner-sharing mechanisms, creating inter-chain regions that accommodate both isolated octahedral units and pairs of corner-shared octahedra [32]. This structural arrangement results in a more open framework compared to the β-phase.

The phase transition from β-tantalum pentoxide to α-tantalum pentoxide occurs at approximately 1360°C and is characterized as a slow, reconstructive, and reversible transformation [5] [13]. The transition involves significant structural reorganization, including changes in the coordination environment of tantalum atoms and modifications in the connectivity patterns of the oxygen polyhedra [10]. The reversibility of this transition has been confirmed through careful annealing experiments, although the transformation kinetics are relatively slow [13].

Metastable Phases (M'-Tantalum Pentoxide, O'-Tantalum Pentoxide)

During cooling from the high-temperature α-tantalum pentoxide phase, two distinct metastable polymorphs can form under specific conditions [13]. These metastable phases, designated as M'-tantalum pentoxide and O'-tantalum pentoxide, exhibit unique structural characteristics and formation temperatures that distinguish them from the thermodynamically stable phases [13].

The M'-tantalum pentoxide phase forms at approximately 940°C during cooling from the high-temperature phase [13]. This metastable polymorph adopts a monoclinic crystal system with a proposed space group of I2 (number 5) [13]. The formation of M'-tantalum pentoxide represents an intermediate structural state that occurs as the material transitions from the high-temperature tetragonal structure toward the low-temperature orthorhombic arrangement [13]. This phase cannot be obtained through direct heating and exists only as a product of the cooling process from α-tantalum pentoxide.

The O'-tantalum pentoxide phase appears at lower temperatures, forming around 320°C during continued cooling [13]. This second metastable polymorph crystallizes in an orthorhombic crystal system with a proposed space group of Imma (number 74) [13]. The structural characteristics of O'-tantalum pentoxide represent a further progression in the cooling-induced transformation sequence, occurring between the M'-phase and the final equilibrium β-tantalum pentoxide structure.

Both metastable phases are considered non-reversible under normal conditions, meaning they do not revert to their parent phases upon reheating without extensive annealing [13]. Extended annealing treatments at temperatures around 1200°C for approximately 40 hours are required to transform these metastable phases back to the equilibrium β-tantalum pentoxide structure [13]. The formation of these metastable phases is attributed to the kinetic constraints associated with the structural reorganization required during the cooling process.

The existence of these metastable phases has significant implications for the processing and properties of tantalum pentoxide materials [13]. Fast cooling rates exceeding 50°C per second cannot retain the high-temperature α-phase at room temperature, instead leading to the formation of these intermediate metastable structures [13]. Understanding the formation conditions and structural characteristics of these phases is crucial for controlling the final properties of tantalum pentoxide-based materials.

PolymorphCrystal SystemSpace GroupFormation Temperature (°C)StabilityDensity (g/cm³)
β-Ta₂O₅ (Low-Temperature)OrthorhombicPmm2 (25)< 1360Thermodynamically stable8.18
α-Ta₂O₅ (High-Temperature)TetragonalI41/amd (141)> 1360Thermodynamically stable8.37
M'-Ta₂O₅ (Metastable)MonoclinicI2 (5)~ 940 (cooling)MetastableNot reported
O'-Ta₂O₅ (Metastable)OrthorhombicImma (74)~ 320 (cooling)MetastableNot reported

High-Pressure Structural Modifications

The structural behavior of tantalum pentoxide under high-pressure conditions reveals remarkable phase transformations and the formation of novel crystalline arrangements [18] [19] [20]. High-pressure studies have identified multiple structural modifications that occur as the material responds to increasing compression, ultimately leading to pressure-induced amorphization at extreme pressures [20] [21] [22].

Phase Transitions Under Compression

Under high-pressure conditions, tantalum pentoxide undergoes several distinct phase transitions that result in the formation of new crystalline structures [18] [19]. Two high-pressure modifications, designated as B-tantalum pentoxide and Z-tantalum pentoxide, have been identified and characterized through synchrotron X-ray diffraction studies [18] [19]. These phases are structurally analogous to the corresponding high-pressure forms of niobium pentoxide, indicating similar compression-induced structural evolution patterns among group V metal oxides [18].

The B-tantalum pentoxide phase forms under conditions of 8 GPa pressure and 1470 K temperature [18] [19]. This high-pressure polymorph crystallizes in the monoclinic crystal system with space group C2/c (number 15) and exhibits lattice parameters of a = 12.7853 Å, b = 4.8537 Å, c = 5.5276 Å, and β = 104.264° [18] [19]. The unit cell volume is 332.45 ų with Z = 4 formula units per cell [19]. The structural framework of B-tantalum pentoxide is characterized by six-coordinated tantalum atoms arranged in octahedral TaO₆ environments [18].

The Z-tantalum pentoxide phase also forms under similar pressure and temperature conditions (8 GPa, 1470 K) but represents a novel high-pressure structure previously unknown in the tantalum oxide system [18] [19]. This phase adopts a monoclinic crystal system with space group C2 (number 5) and demonstrates lattice parameters of a = 5.2252 Å, b = 4.6991 Å, c = 5.8534 Å, and β = 108.200° [18] [19]. The unit cell volume is 136.53 ų with Z = 2 formula units per cell [19]. The distinguishing feature of Z-tantalum pentoxide is the seven-coordinated tantalum atoms arranged in pentagonal bipyramidal TaO₇ environments [18].

The structural relationship between B-tantalum pentoxide and Z-tantalum pentoxide is particularly noteworthy [18] [19]. Both phases share common structural elements and are closely related, making intergrowth and transformation between them possible [19]. High-resolution transmission electron microscopy studies have revealed defect-rich B-tantalum pentoxide crystals that can be interpreted as intergrowth structures between the B and Z phases [19]. This structural relationship suggests a complex phase diagram where these high-pressure modifications can coexist under specific conditions.

The ambient pressure orthorhombic phase (β-tantalum pentoxide) remains stable up to pressures of approximately 25-26.5 GPa before undergoing pressure-induced amorphization [20] [6]. The equation of state for the low-temperature phase has been determined through careful high-pressure X-ray diffraction measurements, revealing a bulk modulus of 199 GPa with an unusually low pressure derivative [6] [20]. This low pressure derivative suggests that the compressibility of tantalum pentoxide remains relatively constant over a wide pressure range, indicating unique mechanical properties [6].

Amorphization Mechanisms at Extreme Pressures

At pressures exceeding 25 GPa, tantalum pentoxide undergoes pressure-induced amorphization, a phenomenon that has been extensively studied both experimentally and theoretically [20] [21] [22]. This amorphization process represents a fundamental change in the material's structural organization, transforming from a crystalline to an amorphous state without chemical decomposition [21] [22].

The pressure-induced amorphization of tantalum pentoxide begins at approximately 18.4-24.7 GPa, depending on the experimental conditions and pressure medium used [20] [21]. Studies using neon as a pressure medium report amorphization onset at higher pressures (around 26.5 GPa) compared to experiments using methanol-ethanol mixtures, indicating the influence of pressure medium hydrostaticity on the transformation pressure [20]. The amorphization process is complete by 24.7 GPa, resulting in a fully amorphous material [21].

The mechanism of pressure-induced amorphization in tantalum pentoxide has been investigated through combined experimental and theoretical approaches [21] [22]. First-principles calculations reveal that the amorphization process is initiated by the disruption of connectivity between polyhedra (TaO₆ octahedra and TaO₇ bipyramids) at specific weak-bonding positions along the crystallographic a-axis [22]. This disruption occurs due to phonon mode softening during compression at particular bonds, as demonstrated by theoretical calculations [22].

Electron localization function analysis shows bond strength weakening at the same positions where connectivity disruption occurs [22]. The preferential weakening of bonds along the a-axis leads to the breakdown of the three-dimensional polyhedral network, ultimately triggering disorder throughout the entire crystal framework [22]. This mechanism explains why the a-axis exhibits higher compressibility compared to other crystallographic directions during compression [6] [20].

The amorphization process in tantalum pentoxide demonstrates size-dependent behavior [22]. Studies on single-crystal tantalum pentoxide nanowires show amorphization at lower pressures (19 GPa) compared to bulk materials, indicating that nanosize effects can influence the transformation pressure [22]. However, the fundamental amorphization mechanism remains consistent regardless of sample size, confirming that pressure-induced amorphization is an intrinsic characteristic of the tantalum pentoxide crystal structure [21].

The amorphous tantalum pentoxide obtained through pressure-induced transformation exhibits significantly improved electrical conductivity compared to the crystalline phases [22]. This enhancement in electrical properties is attributed to the structural disorder that creates new electronic pathways and reduces the material's band gap [22]. The amorphization process is only partially reversible upon pressure release, with some structural memory retained in the decompressed material [20].

PhaseCrystal SystemSpace GroupFormation Pressure (GPa)Formation Temperature (K)a (Å)b (Å)c (Å)β (°)Volume (ų)
B-Ta₂O₅MonoclinicC2/c (15)8147012.78534.85375.5276104.264332.45
Z-Ta₂O₅MonoclinicC2 (5)814705.22524.69915.8534108.200136.53
Amorphous Ta₂O₅AmorphousN/A> 25Room TemperatureN/AN/AN/AN/AN/A

Computational Structural Predictions

Computational methods, particularly density functional theory calculations, have played a crucial role in understanding and predicting the structural characteristics of tantalum pentoxide [4] [9] [23] [24]. These theoretical approaches have not only helped explain experimental observations but have also predicted novel phases and provided insights into the electronic properties of different polymorphs [9] [23] [29].

Density Functional Theory Models

Density functional theory calculations have been extensively employed to investigate the structural, electronic, and thermodynamic properties of various tantalum pentoxide phases [4] [9] [23] [27] [29]. These computational studies have utilized different exchange-correlation functionals, including Local Density Approximation, Generalized Gradient Approximation with Perdew-Burke-Ernzerhof parametrization, and hybrid functionals to achieve accurate predictions of structural parameters and electronic properties [4] [9] [23].

First-principles total energy calculations have been performed to characterize the relative stability of different tantalum pentoxide polymorphs [29] [9]. These studies have revealed that phases constructed from distorted octahedral units are energetically more favorable than those incorporating combinations of pentagonal and hexagonal bipyramids [29]. The calculations have also provided detailed information about lattice parameters, atomic coordinates, and electronic band structures for various phases [9] [23].

The accuracy of density functional theory predictions for tantalum pentoxide has been validated through comparison with experimental data [4] [9]. Calculated lattice parameters typically show excellent agreement with experimental values, with deviations generally less than 1-2% [9]. The predicted tantalum-oxygen bond lengths and coordination environments also match well with those observed experimentally, confirming the reliability of these computational approaches [27] [9].

Time-dependent density functional theory calculations have been employed to investigate the optical properties and energy loss functions of different tantalum pentoxide polymorphs [4]. These studies have demonstrated that the inclusion of both local field effects and spin-orbit coupling is crucial for accurately computing the electronic and optical properties of tantalum pentoxide phases [4]. The calculated energy loss functions show excellent agreement with experimental reflection energy loss spectroscopy data [4].

Computational investigations of oxygen vacancy defects in tantalum pentoxide have provided important insights into the electronic properties and stability of defective structures [27]. These studies have classified oxygen vacancies into different types based on their location in the lattice and have determined the electronic states associated with various vacancy configurations [27]. The calculations have shown that oxygen vacancies in different positions exhibit distinct electronic behaviors, with some creating deep gap states while others produce shallow states [27].

Novel Predicted Phases (δ-Tantalum Pentoxide, η-Tantalum Pentoxide)

Computational predictions have identified several novel tantalum pentoxide phases that have not been experimentally synthesized but represent potentially stable or metastable structures [9] [23] [30]. Among these predicted phases, the δ-tantalum pentoxide and η-tantalum pentoxide polymorphs have received particular attention due to their unique structural characteristics and potential applications [9] [23] [30].

The η-tantalum pentoxide phase has been predicted as a high-symmetry ground state structure using density functional theory calculations with particle swarm optimization algorithms [9]. This predicted phase adopts a tetragonal crystal system with space group I41/amd and demonstrates lattice parameters of a = b = 3.834 Å and c = 36.031 Å [9]. The η-tantalum pentoxide structure is described as a high-symmetry version of the triclinic γ-phase, with calculations indicating that the γ-phase automatically transforms into the η-phase during structural relaxation [9].

Phonon dispersion calculations confirm that the η-tantalum pentoxide phase is dynamically stable at zero temperature, while the high-temperature α-phase with the same space group symmetry is unstable under these conditions [9]. The predicted η-tantalum pentoxide exhibits an indirect band gap of 4.24 eV, calculated using the Generalized Gradient Approximation with half-occupation method, which is close to experimental values [9]. This phase is suggested to be the most energetically favorable among various tantalum pentoxide structures at zero temperature [9].

The δ-tantalum pentoxide represents another computationally predicted phase that has garnered significant interest [23] [30]. A novel structure designated as δ′-tantalum pentoxide has been proposed based on first-principles calculations of the hexagonal δ-tantalum pentoxide framework [30]. This predicted structure exhibits lattice parameters of a = b = 6.357 Å and c = 7.780 Å in a hexagonal crystal system [30]. The δ′-tantalum pentoxide structure demonstrates improved stability compared to the original hexagonal model through decreased oxygen-oxygen repulsion and more reasonable coordination of tantalum atoms [30].

The computational prediction of the δ′-tantalum pentoxide structure emerged from studies of oxygen-defective crystals, which revealed strong reconstruction of the crystal structure incompatible with the pristine hexagonal arrangement [30]. The calculations showed that this reconstruction must already be present in stoichiometric tantalum oxide, leading to the proposal of the modified δ′-structure [30]. The energy stabilization of this phase is explained by reduced repulsive interactions and an increase in the electronic band gap [30].

A comprehensive energy comparison of multiple tantalum pentoxide phases, including the α, β, γ, δ, λ, and predicted structures, has been performed using density functional theory calculations [9] [4]. These studies have established a hierarchy of phase stability, with the η-tantalum pentoxide identified as the most stable, followed by the γ-phase as the second most stable configuration [9]. The relative energetics obtained from these calculations provide valuable guidance for understanding phase relationships and potential synthesis routes for novel polymorphs [9].

Additional computational predictions have identified other potentially stable tantalum pentoxide phases, including γ₁-tantalum pentoxide with triclinic symmetry [24]. This phase, containing one formula unit per unit cell, has been predicted using particle swarm optimization algorithms combined with density functional theory calculations [24]. The γ₁-tantalum pentoxide exhibits lattice parameters of a = b = 3.872 Å and c = 36.573 Å and demonstrates an indirect band gap of approximately 3.361 eV [24].

Predicted PhaseCrystal SystemSpace Groupa (Å)b (Å)c (Å)Relative Energy (eV)Band Gap (eV)Method
η-Ta₂O₅TetragonalI41/amd3.8343.83436.031Most stable4.24GGA-1/2
δ-Ta₂O₅HexagonalP6₃/mcm6.3576.3577.780+0.00163.8-5.3DFT-PBE
γ₁-Ta₂O₅TriclinicP13.8723.87236.573Second most stable3.361PSO+DFT

Solid-state synthesis methods represent traditional approaches for tantalum pentoxide preparation, involving high-temperature reactions between solid precursors. These methods are particularly advantageous for large-scale production and achieving high crystallinity.

High-Temperature Calcination

High-temperature calcination constitutes the most widely employed solid-state method for tantalum pentoxide synthesis. The thermal decomposition of tantalum pentachloride represents a particularly effective approach, wherein tantalum pentachloride serves as the precursor material [1]. The process involves heating tantalum pentachloride at temperatures ranging from 300°C to 700°C for approximately 2 hours under atmospheric conditions. The reaction mechanism proceeds according to the following pathway:

2TaCl₅ + 5O₂ → Ta₂O₅ + 5Cl₂

At lower calcination temperatures (300°C), the resulting tantalum pentoxide exhibits an amorphous structure, while higher temperatures (500-700°C) promote crystallization into the orthorhombic β-tantalum pentoxide phase [1]. The crystallization temperature represents a critical parameter, as calcination at 800°C generates tantalum cations in the +4 oxidation state, while higher temperatures (1000°C) lead to the formation of tantalum species in the +3 oxidation state [2].

An alternative high-temperature calcination route involves the conversion of tantalum pentasulfide to tantalum pentoxide. This process requires calcination at 900°C for 30 minutes in air, effectively converting tantalum pentasulfide wires to insulating tantalum pentoxide wires [3]. The transformation demonstrates excellent reversibility, as tantalum pentoxide can be converted back to tantalum oxysulfide through sulfurization processes.

Mechanochemical Approaches

Mechanochemical synthesis offers an energy-efficient alternative to conventional high-temperature methods, employing mechanical energy to induce chemical reactions between solid precursors. High-energy ball milling represents the primary mechanochemical technique for tantalum pentoxide synthesis and modification [4] [5] [6].

The mechanochemical process typically involves milling tantalum pentoxide powder with other metal oxides under controlled atmospheres (argon or ambient air) for periods ranging from 1 to 15 hours. During mechanochemical processing, the mechanical energy transferred induces structural changes and promotes the formation of solid solutions and mixed phases [6]. For instance, mechanochemical treatment of iridium dioxide and tantalum pentoxide powders results in the formation of metallic iridium and iridium-tantalum oxide saturated solid solutions [6].

The mechanochemical approach offers several advantages, including room-temperature processing, elimination of high-temperature treatment requirements, and the ability to produce metastable phases that are difficult to achieve through conventional thermal methods [4]. The process parameters, including milling time, ball-to-powder ratio, and atmosphere composition, significantly influence the final product characteristics and phase composition [5].

Vapor-Phase Deposition Techniques

Vapor-phase deposition methods enable precise control over film thickness, composition, and morphology, making them particularly suitable for electronic and optical applications. These techniques offer excellent conformality and uniformity over large substrate areas.

Metal-Organic Chemical Vapor Deposition (MOCVD)

Metal-organic chemical vapor deposition represents a versatile technique for producing high-quality tantalum pentoxide thin films. The process employs organometallic precursors that decompose at elevated temperatures to deposit tantalum pentoxide films on heated substrates [7] [8] [9] [10].

Contemporary MOCVD processes utilize advanced precursors such as tantalum complexes containing nitrogen-based ligands. Specifically, tantalum complexes with the formula Ta[NC(CH₃)(C₂H₅)]₂[N(CH₃)₂]₃ enable low-temperature deposition at 155-400°C [8]. These precursors offer enhanced thermal stability compared to traditional tantalum alkoxides, resulting in improved film quality and reduced carbon contamination.

The MOCVD process produces amorphous tantalum pentoxide films that exhibit excellent dielectric properties. Post-deposition annealing treatments can induce crystallization, with films crystallizing at approximately 800°C under oxygen atmosphere [7]. The growth rate and film properties can be controlled through process parameters including substrate temperature, precursor flow rate, and chamber pressure.

Alternative MOCVD approaches employ β-diketonate complexes such as tantalum tetraethoxy(β-diketonate) precursors [7]. These complexes demonstrate enhanced volatility and thermal stability, enabling deposition at lower temperatures (200-450°C) compared to conventional tantalum ethoxide precursors. The resulting films exhibit amorphous structure as-deposited and crystallize upon annealing at 800°C [7].

Atomic Layer Deposition (ALD)

Atomic layer deposition provides unparalleled control over film thickness and conformality, making it the preferred technique for applications requiring precise dimensional control. The ALD process relies on sequential, self-limiting surface reactions between gaseous precursors and the substrate surface [11] [12] [13] [14].

The most widely employed ALD process for tantalum pentoxide utilizes tantalum pentachloride and ozone as precursors. The deposition occurs at temperatures between 250-300°C, with growth rates of approximately 0.77 Å per cycle at 300°C and 1.0 Å per cycle at 250°C [11]. The process exhibits excellent saturation behavior for short tantalum pentachloride pulses, ensuring self-limiting growth and exceptional uniformity.

Advanced ALD processes employ specialized precursors such as pentakis(dimethylamino)tantalum (PDMAT) in combination with water vapor [15]. These processes enable deposition at lower temperatures while maintaining excellent film quality and conformality. The resulting films exhibit amorphous structure as-deposited and demonstrate superior electrical properties compared to films deposited using other techniques.

Plasma-enhanced atomic layer deposition represents an extension of conventional ALD, utilizing plasma activation to reduce deposition temperatures and improve film properties [12] [16]. The process employs tantalum pentachloride and oxygen plasma, enabling deposition at temperatures as low as 250°C while producing dense, low-impurity films with excellent electrical characteristics [12].

Solution-Based Methods

Solution-based synthesis methods offer versatility in controlling particle morphology and size distribution while operating under relatively mild conditions. These approaches are particularly valuable for producing nanostructured materials and complex morphologies.

Sol-Gel Processing

Sol-gel processing represents a widely utilized solution-based method for tantalum pentoxide synthesis, offering excellent control over chemical homogeneity and the ability to produce both thin films and powders [17] [18] [19] [20].

The conventional sol-gel process employs tantalum ethoxide as the precursor, dissolved in ethanol with controlled water addition to initiate hydrolysis and condensation reactions [17]. The molar ratio of tantalum ethoxide to ethanol to water to complexing agent (such as diethanolamine) typically maintains proportions of 1:210:22:4 [17]. The hydrolysis reaction proceeds through the following mechanism:

Ta(OC₂H₅)₅ + H₂O → Ta(OH)ₓ(OC₂H₅)₅₋ₓ + C₂H₅OH

Subsequent condensation reactions lead to the formation of tantalum oxide networks. The sol-gel process requires careful control of pH, water content, and reaction temperature to achieve desired properties. Thermal analysis reveals multiple weight loss steps during gel conversion to oxide, with continuous weight loss up to 280°C attributed to solvent evaporation, followed by organic ligand decomposition at 340°C and crystallization at approximately 480°C [17].

Advanced sol-gel approaches incorporate structure-directing agents to control particle morphology. The use of polysaccharide matrices, specifically 1-3 linked β-D galactopyranose and 1,4 linked 3,6 anhydro-α-L-galactopyranose, enables the synthesis of spherical tantalum pentoxide nanoparticles with sizes ranging from 1-8 nanometers [19]. This ligand-assisted approach promotes controlled growth and prevents particle agglomeration during synthesis.

Hydrothermal Synthesis

Hydrothermal synthesis enables the production of crystalline tantalum pentoxide nanostructures under relatively mild conditions, typically at temperatures below 250°C. This method offers excellent control over particle morphology and crystallinity without requiring high-temperature calcination steps [21] [22] [23] [24] [25].

The hydrothermal process typically employs tantalum pentoxide powder as the starting material, combined with mineralizing agents such as strontium hydroxide and structure-directing agents like polyethylene glycol [22] [25]. The synthesis occurs in aqueous or mixed aqueous-organic media under autogenous pressure at temperatures ranging from 200-220°C for periods of 5-48 hours.

The role of polyethylene glycol as a structure-directing agent proves critical in controlling nanorod formation. Polyethylene glycol acts as a capping agent, promoting anisotropic growth and preventing random nucleation [22] [25]. Strontium hydroxide facilitates surface dissolution and regrowth processes, enabling the transformation of irregular tantalum pentoxide particles into well-defined nanorods.

Hydrothermal synthesis demonstrates remarkable pH-dependent behavior. Under acidic conditions, particle agglomerates predominate, while neutral pH favors nanorod formation. Basic conditions promote the formation of alkali metal tantalates with cubic morphologies and pyrochlore structures [23]. These pH-dependent morphological changes provide excellent control over final product characteristics.

The hydrothermal method enables the synthesis of tantalum pentoxide nanorods with controllable aspect ratios. The length-to-diameter ratio of the nanorods directly correlates with photocatalytic activity, with higher aspect ratios demonstrating enhanced performance in photodegradation applications [25].

Nanostructured Tantalum Pentoxide Fabrication

Specialized fabrication techniques have been developed to produce nanostructured tantalum pentoxide materials with controlled morphologies for specific applications, particularly in optics and electronics.

Nanoparticle Synthesis (Solvothermal, Sol-Gel)

Solvothermal synthesis represents an advanced variant of hydrothermal processing, employing non-aqueous solvents to achieve unique nanoparticle characteristics. The solvothermal approach utilizes tantalum pentabutoxide in toluene at temperatures of 473-573 K, producing tantalum pentoxide powders with exceptionally high surface areas exceeding 200 m²/g [26].

The solvothermal process demonstrates temperature-dependent crystallization behavior. Processing at 473 K and 523 K yields amorphous tantalum pentoxide with high surface area, while higher temperatures (573 K) promote crystallization into the β-phase [26]. Post-synthesis calcination at 973 K induces complete crystallization while reducing surface area.

Advanced solvothermal approaches employ ionic liquid-mediated processes to achieve surfactant-free nanoparticle synthesis [27] [28]. These methods avoid toxic reagents and produce stable hydrosols with small hydrodynamic sizes (approximately 2 nanometers) and excellent colloidal stability [27]. The resulting nanoparticles demonstrate negligible cytotoxicity and exhibit promising performance in computed tomography imaging applications.

Sol-gel derived nanoparticles demonstrate unique size-dependent properties. Synthesis in polysaccharide matrices produces nanoparticles with controlled size distributions, with most particles ranging from 1-8 nanometers [19]. These ultrasmall nanoparticles exhibit quantum confinement effects and enhanced surface reactivity compared to larger particles.

Thin-Film Deposition for Optical Coatings

Thin-film deposition techniques for optical coatings require precise control over film thickness, density, and optical properties. Multiple deposition methods are employed, each offering specific advantages for optical applications [29] [30] [31] [32] [33] [34].

Electron beam evaporation represents the most widely used technique for optical coating deposition. The process operates under high vacuum conditions (10⁻⁶ to 10⁻⁹ Torr) with deposition rates of 1-10 Å/s [34]. Substrate temperatures typically range from 20-300°C, producing films with densities of 85-95% of bulk tantalum pentoxide [34]. While electron beam evaporation provides good optical performance, the resulting films may exhibit some porosity that can affect long-term stability.

Ion beam sputtering offers superior film quality for demanding optical applications. Operating under vacuum conditions of 10⁻⁴ to 10⁻⁶ Torr with deposition rates of 0.1-1 Å/s, this technique produces dense films (95-100% of bulk density) with excellent optical performance [34]. The ion bombardment during deposition promotes dense film formation and improved adhesion to substrates.

Magnetron sputtering provides an excellent balance between film quality and deposition rate. Operating at pressures of 10⁻³ to 10⁻⁶ Torr with deposition rates of 0.5-5 Å/s, magnetron sputtering produces uniform films with densities of 90-98% of bulk values [34]. The technique offers good optical performance and is widely employed for large-area coating applications.

Atomic layer deposition enables the production of ultra-precise optical coatings with exceptional conformality. Operating at pressures of 1 to 10⁻³ Torr with growth rates of 0.01-0.1 Å per cycle, ALD produces films with densities of 95-100% of bulk values and excellent optical performance [34]. The self-limiting nature of ALD ensures exceptional thickness control and uniformity, making it ideal for complex optical designs.

Physical Description

DryPowde

UNII

OEZ64Z53M4

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 59 of 61 companies (only ~ 3.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

59763-75-6
1314-61-0

Wikipedia

Tantalum pentoxide

Use Classification

Fire Hazards -> Flammable - 2nd degree

Dates

Last modified: 08-15-2023

Explore Compound Types